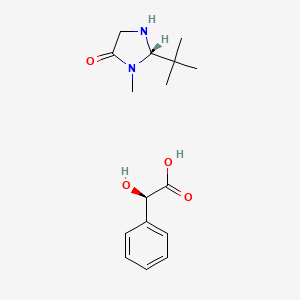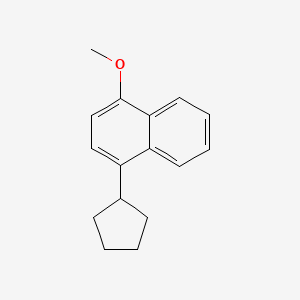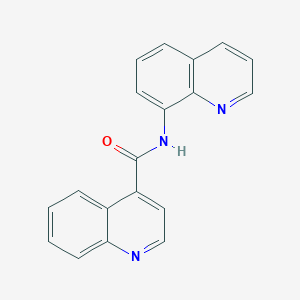
N-(Quinolin-8-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinolin-8-yl)quinoline-4-carboxamide is a compound that features two quinoline rings connected by a carboxamide group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-yl)quinoline-4-carboxamide can be achieved through several methods. One common approach involves the reaction of quinoline-8-amine with quinoline-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction typically occurs in a solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(Quinolin-8-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-carboxamide derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(Quinolin-8-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of N-(Quinolin-8-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of cellular signaling pathways that regulate cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interact with DNA and proteins, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Quinolin-8-yl)quinoline-2-carboxamide
- N-(Quinolin-8-yl)picolinamide
- N-(Quinolin-8-yl)pyrazine-2-carboxamide
Uniqueness
N-(Quinolin-8-yl)quinoline-4-carboxamide is unique due to its specific structural configuration, which allows it to form stable complexes with transition metals and exhibit potent biological activities. Compared to similar compounds, it may offer enhanced selectivity and efficacy in its applications .
Propiedades
Fórmula molecular |
C19H13N3O |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
N-quinolin-8-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H13N3O/c23-19(15-10-12-20-16-8-2-1-7-14(15)16)22-17-9-3-5-13-6-4-11-21-18(13)17/h1-12H,(H,22,23) |
Clave InChI |
FKEDTMGNJZLPEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


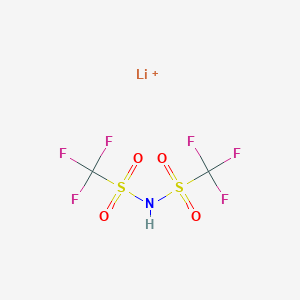
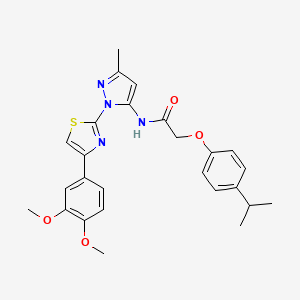
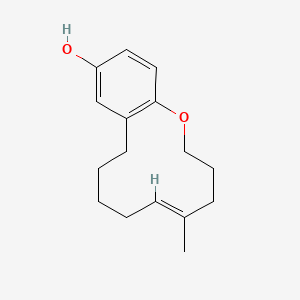
![Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14119702.png)
ethanenitrile](/img/structure/B14119708.png)

![2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid](/img/structure/B14119717.png)
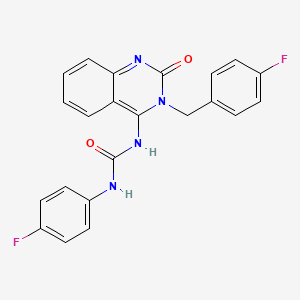
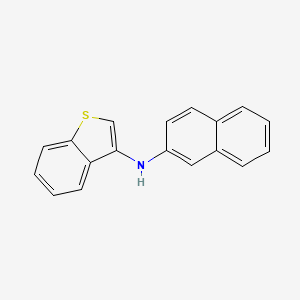
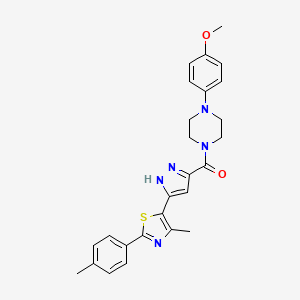
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
